molecular formula C7H10O2 B025814 3-Methylcyclohexane-1,2-dione CAS No. 3008-43-3

3-Methylcyclohexane-1,2-dione

Cat. No. B025814
CAS RN: 3008-43-3
M. Wt: 126.15 g/mol
InChI Key: JDXJKLGWPNXSHL-UHFFFAOYSA-N
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Patent
US06984646B2

Procedure details

20.0 g (0.159 mol) of 3-Methyl-1,2-cyclohexanedione and 183.31 g (2.38 mol) of ammoniumacetate are dissolved in 760 ml DMSO. A solution of 27.94 g (0.34 mol) acetaldehyde dissolved in 40 ml DMSO is dropped to the reaction mixture. The reaction is heated for 20 minutes to 40° C., 20 minutes to 60° C. and 40 minutes to 80° C. The reaction is allowed to cool down to rt. 2.5 l saturated sodium chloride solution and ammonia are added to reach a pH of 8-9. The solution is extracted with ethyl acetate and the organic phases are dried over sodium sulfate. The solvent is evaporated under vacuum. The crystalls are filtrated and washed with ethyl acetate and diethyl ether to yield 10.3 g (43.3% of th.) 2,4-Dimethyl-4,5,6,7-tetrahydro-1H-benzimidazole.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
183.31 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
27.94 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=O)[C:3]1=O.[C:10]([O-])(=O)[CH3:11].[NH4+:14].C(=O)C.[Cl-].[Na+].[NH3:20]>CS(C)=O>[CH3:11][C:10]1[NH:20][C:4]2[CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[C:3]=2[N:14]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1C(C(CCC1)=O)=O
Name
Quantity
183.31 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
760 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
27.94 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is dropped to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated for 20 minutes to 40° C., 20 minutes to 60° C. and 40 minutes to 80° C
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under vacuum
FILTRATION
Type
FILTRATION
Details
The crystalls are filtrated
WASH
Type
WASH
Details
washed with ethyl acetate and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(N1)CCCC2C
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.